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Introduction: Understanding the Structural Nuances
of 2-Methylphenyl 4-methylbenzoate

2-Methylphenyl 4-methylbenzoate (C1sH14032) is an aromatic ester that, while not as
commonly discussed as some of its isomers, presents an interesting case study in the
influence of substituent position on molecular properties.[1][2] Its structure, featuring a methyl
group on both the phenyl and benzoate moieties, offers a unique steric and electronic profile
compared to its structural isomers, 3-methylphenyl 4-methylbenzoate and 4-methylphenyl 4-
methylbenzoate.[1] Understanding these subtle differences is crucial for applications where
molecular packing, conformation, and reactivity are key parameters.

This guide will provide a comprehensive characterization of 2-Methylphenyl 4-
methylbenzoate, offering a detailed analysis of its spectroscopic and structural features. We
will also present a comparative analysis with its structural isomers to highlight the impact of
methyl group placement on their respective analytical data.
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Synthesis of 2-Methylphenyl 4-methylbenzoate via
Schotten-Baumann Reaction

The synthesis of 2-Methylphenyl 4-methylbenzoate is readily achieved through the Schotten-
Baumann reaction, a robust and widely used method for the acylation of alcohols and phenols.
[3B][4][5][6][7] This reaction involves the treatment of a phenol (in this case, o-cresol) with an
acyl chloride (p-toluoyl chloride) in the presence of an aqueous base, typically sodium
hydroxide.

The base serves a dual purpose: it deprotonates the phenol to form the more nucleophilic
phenoxide ion and neutralizes the hydrochloric acid byproduct generated during the reaction,
driving the equilibrium towards product formation.[3]

A schematic overview of the Schotten-Baumann synthesis of 2-Methylphenyl 4-
methylbenzoate.

Detailed Experimental Protocol

Materials:

e 0-Cresol

e p-Toluoyl chloride

e 10% Sodium hydroxide (NaOH) solution

» Dichloromethane (CH2Cl2)

o Saturated sodium bicarbonate (NaHCOs) solution

e Anhydrous magnesium sulfate (MgSQOa)

Ethanol (for recrystallization)

Procedure:

¢ In a flask equipped with a magnetic stirrer, dissolve o-cresol (1.0 eq) in a 10% aqueous
solution of sodium hydroxide.
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 To this solution, add p-toluoyl chloride (1.1 eq) dropwise with vigorous stirring at room
temperature.

o Continue stirring for 30 minutes. The reaction progress can be monitored by thin-layer
chromatography (TLC).

 After the reaction is complete, transfer the mixture to a separatory funnel and extract with
dichloromethane.

» Wash the organic layer sequentially with a saturated sodium bicarbonate solution and water.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

o Purify the crude 2-Methylphenyl 4-methylbenzoate by recrystallization from ethanol.

Comprehensive Characterization Data

A thorough characterization of 2-Methylphenyl 4-methylbenzoate involves a combination of
spectroscopic and analytical techniques to confirm its identity, purity, and structural features.

hvsical and Chemical :

Property Value Source
Molecular Formula C15H1402 [2]
Molecular Weight 226.27 g/mol [2]
Appearance Colorless crystals [1]

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

H NMR Spectroscopy: The *H NMR spectrum of 2-Methylphenyl 4-methylbenzoate is
expected to show distinct signals for the aromatic and methyl protons. The protons on the 4-
methylbenzoate ring will likely appear as two doublets, characteristic of a para-substituted
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system. The protons on the 2-methylphenyl ring will exhibit a more complex splitting pattern
due to the ortho-methyl group. The two methyl groups will appear as singlets.

13C NMR Spectroscopy: The 13C NMR spectrum provides information on the number and
chemical environment of the carbon atoms. For 2-Methylphenyl 4-methylbenzoate, a total of
15 distinct carbon signals are expected. The carbonyl carbon of the ester will appear at the
most downfield chemical shift.

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-Methylphenyl 4-methylbenzoate will be dominated by strong absorptions
characteristic of the ester functional group.

Key IR Absorptions:

o C=0 Stretch: A strong absorption band is expected in the region of 1730-1715 cm™1,
characteristic of an aromatic ester carbonyl group.[8]

e C-O Stretch: Two distinct C-O stretching bands are anticipated in the 1300-1000 cm~1
region.[9][10]

e Aromatic C-H Stretch: Weaker absorptions above 3000 cm~1 are indicative of the C-H bonds
on the aromatic rings.

o Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1600-1450
cm~1 region due to the C=C stretching vibrations within the aromatic rings.[11]

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2-Methylphenyl 4-methylbenzoate, electron ionization (El) mass
spectrometry is expected to show a prominent molecular ion peak (M*) at m/z 226.

Expected Fragmentation Pattern:

The fragmentation of aryl benzoates is often characterized by cleavage of the ester bond. Key
fragment ions for 2-Methylphenyl 4-methylbenzoate would likely include:

e m/z 119: Corresponding to the [CH3CsH4CO]* ion (p-toluoyl cation).
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» m/z 91: A fragment arising from the p-toluoyl cation, corresponding to the tropylium ion
[C7H7]*.

e m/z 107: Corresponding to the [CH3CsH4O]"* ion.

A simplified representation of the expected mass spectral fragmentation of 2-Methylphenyl 4-
methylbenzoate.

Crystallographic Data

The crystal structure of 2-Methylphenyl 4-methylbenzoate has been determined by X-ray
diffraction.[1] Key structural features include:

o Crystal System: Monoclinic[1]
e Space Group: P21/c[1]

A significant feature of the molecular conformation is the dihedral angle between the two
aromatic rings, which is reported to be 73.04(8)°.[1] This twist is a result of steric hindrance
between the ester linkage and the ortho-methyl group.

Comparative Analysis with Structural Isomers

The position of the methyl group on the phenyl ring significantly influences the properties of
methylphenyl 4-methylbenzoates. A comparison of 2-Methylphenyl 4-methylbenzoate with its
3- and 4-isomers reveals these differences.
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Dihedral Angle Between . o
Compound Ri Key Differentiating Feature
ings

The ortho-methyl group causes

2-Methylphenyl 4- significant steric hindrance,
73.04(8)°[1] ] ]
methylbenzoate leading to a larger dihedral
angle.

The meta-methyl group has a
3-Methylphenyl 4-

56.82(7)°[1] smaller steric influence on the
methylbenzoate

conformation.

The para-methyl group has
63.57(5)°[1][12][13] minimal steric impact on the
dihedral angle.

4-Methylphenyl 4-

methylbenzoate

These structural differences will manifest in their respective spectroscopic data, particularly in
the *H NMR spectra where the chemical shifts and coupling patterns of the aromatic protons
will be distinct for each isomer.

Conclusion

This guide has provided a comprehensive overview of the characterization of 2-Methylphenyl
4-methylbenzoate, from its synthesis to its detailed spectroscopic and structural analysis. By
understanding its unique properties in comparison to its structural isomers, researchers can
make more informed decisions in their experimental designs and interpretations. The provided
protocols offer a reliable foundation for the synthesis and characterization of this and similar
aryl benzoate compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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